CM 57755 CM-57755 N-(2-(5-dimethylaminomethylfuran-2-ylmethylthio)ethyl)-3-pyridinecarboxamide 1-oxide dihydrochloride ramixotidine ramixotidine dihydrochloride
Canonical SMILES
CN(C)CC1=CC=C(O1)CSCCNC(=O)C2=C[N+](=CC=C2)[O-]
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cell-permeable IGF1R inhibitor (IC50 = 12 μM for IGF-stimulated autophosphorylation). Shows antiproliferative effects against MCF-7 breast cancer cells. Induces renal hypertrophy in vivo. PQ401 is an inhibitor of insulin-like growth factor 1 receptor (IGF-1R). It inhibits autophosphorylation of the recombinant IGF-1R kinase domain (IC50 = <1 μM) in a cell-free assay as well as IGF-1-stimulated IGF-1R autophosphorylation in MCF-7 cells (IC50 = 12 μM). PQ401 reduces cell viability of U87MG glioma cells with an IC50 value of 5 μM and induces apoptosis and inhibits cell migration in a concentration-dependent manner. It inhibits IGF-1-stimulated proliferation of MCF-7 cells in vitro (IC50 = 6 μM) and reduces tumor growth in an MCNeuA model of murine breast cancer when administered at doses of 50 and 100 mg/kg. PQ401 also has antimalarial activity against the P. falciparum strain 3D7 (EC50 = 53 nM). Inhibitor of insulin-like growth factor I receptor signaling and breast cancer cell growth. PQ401 is a potent and selective IGF-1R inhibitor. PQ-401 induces apoptosis and inhibits growth, proliferation and migration of glioma cells. PQ401 not only induced cellular apoptosis in U87MG cells and subsequently reduced cell viability and proliferation but also attenuated cell mobility in vitro. More importantly, through a mouse xenograft model, administration of PQ401 on mice led to suppression of glioma tumour growth in vivo. PQ401 may serve as a promising leading drug for treating glioma patients with elevated IGF-1R signalling.
PQ-10 is a potent and selective inhibitor of phosphodiesterase type 10 (PDE10; Ki = 4 nM). It has >38-fold selectivity for PDE10 over a panel of 60 CNS-associated receptors, enzymes, and ion channels in vitro. Subcutaneous injection of PQ-10 (32 mg/kg) leads to increases in striatal cGMP and phosphorylation of cAMP response element binding protein (CREB) in murine striatum, known markers of in vivo PDE10 inhibition. PQ-10 at a dose of 0.3 mg/kg, p.o., reduces scopolamine- and MK-801-induced memory deficits in rats. PQ-10 also inhibits tumor cell growth with IC50 values of 0.29 and 0.22 mM for HCT116 and SW480 colon cancer cells, respectively. PQ-10 is an inhibitor of PDE-10.
PQCA is a muscarinic M1 receptor positive allosteric modulator. PQCA improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque. PQCA demonstrates robust efficacy in rodent and nonhuman primate (NHP) cognition assays. PQCA Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys. PQCA attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model. PQCA may be potential useful in finding new drugs for patients with Alzheimer's diseases
PQQ-TME exhibits greater inhibitory activity against fibrillation of α-synuclein, Aβ1-42, and prion protein than PQQ. PQQ-TME also has twice the BBB permeability than PQQ in vitro.
PQR530 is a dual inhibitor of PI3Kα and mammalian target of rapamycin (mTOR; IC50s = 11.1 and 7.4 nM, respectively). It inhibits phosphorylation of Akt and ribosomal S6 kinase in A2058 melanoma cells (IC50s = 62.2 and 61.1 nM, respectively). PQR530 inhibits cell growth in a panel of 66 cancer cell lines (mean GI50 = 0.43 µM). In vivo, PQR530 (25 mg/kg) reduces tumor growth in an OVCAR-3 ovarian cancer mouse xenograft model. It decreases the number of seizures per week in a Tsc1GFAP conditional knockout mouse model of epilepsy. PQR530 is a highly potent dual pan-PI3K/mTORC1/2 inhibitor. PQR530 inhibited protein kinase B (PKB, pSer473) and ribosomal protein S6 (pS6, pSer235/236) phosphorylation with IC50 values of 0.07 µM. PQR530 showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels. Moreover, PQR530 displayed potency in a panel of 44 cancer cell lines (NTRC OncolinesTM) to prevent cancer cell growth (mean value for GI50 of 426 nM). Oral application of PQR530 to mice resulted in a dose-proportional PK and demonstrated good oral bioavailability and excellent brain penetration.
PQR514 is a potent pan-PI3K inhibitor (Ki 110alpha =2.2 nM). PQR514 is a follow-up compound for the phase-II clinical compound PQR309. PQR514 has an improved potency both in vitro and in cellular assays with respect to its predecessor compounds. It shows superiority in the suppression of cancer cell
proliferation and demonstrates significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than PQR309